molecular formula C16H18O7 B1192730 GC-205

GC-205

Cat. No. B1192730
M. Wt: 322.313
InChI Key: PZJIAMMOOLQSAI-CQYLLCLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GC-205 is a selective inhibitor of carbonic anhydrase ix (caix)

Scientific Research Applications

Impact on Aquatic Ecosystems

Research led by Welch et al. (2021) in the project ECORISK2050 highlights the influence of global changes (GCs) on the emission, fate, effects, and risks of chemicals in aquatic ecosystems. This study emphasizes the need to understand how GCs like GC-205 affect the behavior of chemicals from agricultural and urban environments, particularly their impact on aquatic systems and the associated risks to human and ecosystem health (Welch et al., 2021).

Role in Gastric Cancer (GC) Research

Several studies have investigated the role of miR-205, a tumor suppressor, in gastric cancer (GC). Zhang et al. (2020) found that restoring miR-205-3p expression could improve gastric cancer prognosis by preventing epithelial-mesenchymal transition (EMT), a key factor in cancer invasion and metastasis (Zhang et al., 2020). Gong et al. (2019) identified miR-205 as a critical gene in GC progression, influencing cell adhesion and potentially guiding new drug candidates like Sirolimus (Gong et al., 2019). Additionally, Xu et al. (2016) demonstrated that miR-205 significantly suppresses migration and invasion in gastric cancer cells (Xu et al., 2016).

GC-MS Technique and Applications

Chauhan et al. (2014) discussed the versatility and effectiveness of Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely used for quality control and analytical research in various fields including environmental studies and pharmaceuticals (Chauhan et al., 2014).

properties

Molecular Formula

C16H18O7

Molecular Weight

322.313

IUPAC Name

4-Methyl-8-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one

InChI

InChI=1S/C16H18O7/c1-7-6-11(17)23-15-9(7)4-3-5-10(15)22-16-14(20)13(19)12(18)8(2)21-16/h3-6,8,12-14,16,18-20H,1-2H3/t8-,12-,13+,14+,16-/m0/s1

InChI Key

PZJIAMMOOLQSAI-CQYLLCLRSA-N

SMILES

O=C1C=C(C)C2=C(O1)C(O[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GC-205;  GC 205;  GC205

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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